4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide
CAS No.:
Cat. No.: VC17528556
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N4O |
|---|---|
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C7H10N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h4,9H,1-3H2,(H2,8,12) |
| Standard InChI Key | HDNYTXMDDAEIFT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=CC(=NN2C1)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring. The saturation of the pyrimidine ring (4H,5H,6H,7H configuration) reduces aromaticity, enhancing conformational flexibility for target binding. The carboxamide group at position 2 introduces hydrogen-bonding capabilities critical for enzymatic inhibition.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₄O |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
| Canonical SMILES | C1CNC2=CC(=NN2C1)C(=O)N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 85.5 Ų |
The saturated pyrimidine ring adopts a chair-like conformation, as evidenced by computational modeling. This geometry positions the carboxamide group for optimal interaction with PI3K’s ATP-binding pocket .
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves four stages: ester reduction, oxidation, reductive amination, and final substitution (Scheme 1) .
Stage 1: Ester Reduction
Pyrazolo[1,5-a]pyrimidine-2-carboxylate esters are reduced to primary alcohols using sodium borohydride (NaBH₄) in methanol, achieving near-quantitative yields (e.g., 99% for intermediate 2) .
Stage 2: Oxidation to Aldehyde
Alcohol intermediates undergo oxidation to aldehydes using Dess–Martin periodinane (DMP), a mild oxidant that minimizes side reactions. Yields for this step range from 46% to 60% .
Stage 3: Reductive Amination
Aldehydes react with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB), yielding substituted amines. For example, coupling with 2-(4-piperidyl)-2-propanol afforded a 63% yield of intermediate 10 .
Stage 4: Chlorine Substitution
Final substitution at position 5 of the pyrimidine ring with benzimidazole or indole groups is achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Table 2: Representative Synthetic Yields
| Intermediate | Reaction | Yield (%) |
|---|---|---|
| 2 | Ester reduction | 99 |
| 3 | Oxidation with DMP | 46 |
| 10 | Reductive amination | 63 |
| 54 | Final substitution | 72 |
Biological Activity and Mechanism of Action
PI3K Inhibition and Selectivity
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits potent inhibition of PI3Kδ, a lipid kinase regulating immune cell function . The compound’s IC₅₀ values for PI3Kδ range from 2.8 nM to 50 nM, with >100-fold selectivity over other isoforms (PI3Kα, β, γ) .
Mechanistic Insights
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Hydrogen Bonding: The carboxamide group forms hydrogen bonds with PI3Kδ’s Val828 and Glu826 residues .
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Hydrophobic Interactions: The tetrahydropyrimidine ring engages in van der Waals interactions with the kinase’s hydrophobic pocket.
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Conformational Restriction: Saturation of the pyrimidine ring limits rotational freedom, enhancing binding affinity .
Table 3: Enzymatic Inhibition Profiles
| Compound | PI3Kδ IC₅₀ (nM) | Selectivity (δ/α) |
|---|---|---|
| CPL302253 (54) | 2.8 | >1,000 |
| Derivative 1 | 50 | 200 |
Applications in Scientific Research
Preclinical Cancer Models
In murine xenograft models of chronic lymphocytic leukemia (CLL), oral administration of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives reduced tumor volume by 70% compared to controls . The compounds also showed efficacy in T-cell acute lymphoblastic leukemia (T-ALL) by blocking PI3Kδ-mediated survival signals .
Inflammatory Disease Therapeutics
Inhaled formulations of the compound demonstrated anti-inflammatory effects in ovalbumin-induced asthma models, reducing eosinophil infiltration by 85% and interleukin-5 (IL-5) levels by 90% . These findings underscore its potential as a targeted therapy for asthma and COPD.
Comparison with Related Pyrazolo[1,5-a]pyrimidines
Structural Analogues
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Anagliptin: A DPP-4 inhibitor featuring a 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide core. Unlike 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide, anagliptin’s unsaturated pyrimidine ring enhances π-π stacking with DPP-4 but reduces PI3K affinity.
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5-Indole Derivatives: Substitution at position 5 with indole groups improves PI3Kδ selectivity but lowers metabolic stability .
Table 4: Pharmacological Comparison
| Compound | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| 4H,5H,6H,7H-Pyrazolo[...] | PI3Kδ | 2.8 | >1,000 |
| Anagliptin | DPP-4 | 3.2 | >10,000 |
| 5-Indole Derivative 23 | PI3Kδ | 15 | 500 |
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